molecular formula C15H13N5O B2420935 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile CAS No. 2097899-47-1

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile

Cat. No.: B2420935
CAS No.: 2097899-47-1
M. Wt: 279.303
InChI Key: ARYXOLVOLBTDQR-UHFFFAOYSA-N
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Description

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, an azetidine ring, and a benzonitrile group.

Preparation Methods

The synthesis of 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, including the formation of the azetidine ring and the attachment of the pyrimidine and benzonitrile groups. One common synthetic route involves the use of acetic anhydride and pyridine under reflux conditions . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and benzonitrile groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile include other pyrimidine and azetidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their inhibitory activity against certain enzymes and receptors

Properties

IUPAC Name

3-[3-(pyrimidin-4-ylamino)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-7-11-2-1-3-12(6-11)15(21)20-8-13(9-20)19-14-4-5-17-10-18-14/h1-6,10,13H,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYXOLVOLBTDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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